Boronic acid, [4-[[(9-anthracenylmethyl)amino]carbonyl]phenyl]-
Description
This boronic acid derivative features an anthracene moiety linked via a methylamino-carbonyl bridge to a phenylboronic acid core. Such a structure combines the electron-deficient boronic acid group with the bulky, planar anthracene system, which may enhance π-π stacking interactions and influence reactivity in cross-coupling reactions or molecular sensing . Anthracene-containing boronic acids are often explored in organic electronics, biosensing, and catalysis due to their fluorescence and steric effects .
Properties
CAS No. |
644964-56-7 |
|---|---|
Molecular Formula |
C22H18BNO3 |
Molecular Weight |
355.2 g/mol |
IUPAC Name |
[4-(anthracen-9-ylmethylcarbamoyl)phenyl]boronic acid |
InChI |
InChI=1S/C22H18BNO3/c25-22(15-9-11-18(12-10-15)23(26)27)24-14-21-19-7-3-1-5-16(19)13-17-6-2-4-8-20(17)21/h1-13,26-27H,14H2,(H,24,25) |
InChI Key |
UMUHCRBBMYYABC-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(C=C1)C(=O)NCC2=C3C=CC=CC3=CC4=CC=CC=C42)(O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-((Anthracen-9-ylmethyl)carbamoyl)phenyl)boronic acid typically involves a multi-step process. One common method starts with 4-carboxyphenylboronic acid, which is reacted with polystyrene-N(CH2CH2OH)2 in tetrahydrofuran at room temperature for three hours. This intermediate is then coupled with 9-(aminomethyl)anthracene using benzotriazol-1-ol and diisopropyl-carbodiimide in 1-methyl-pyrrolidin-2-one at room temperature for sixteen hours. The final product is obtained after a brief treatment with water in tetrahydrofuran .
Industrial Production Methods
While specific industrial production methods for (4-((Anthracen-9-ylmethyl)carbamoyl)phenyl)boronic acid are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(4-((Anthracen-9-ylmethyl)carbamoyl)phenyl)boronic acid can undergo various chemical reactions, including:
Suzuki–Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.
Substitution: The anthracene moiety can participate in electrophilic aromatic substitution reactions due to its electron-rich nature.
Common Reagents and Conditions
Suzuki–Miyaura Coupling: Typically uses palladium catalysts such as Pd(PPh3)4, bases like K2CO3, and solvents such as toluene or ethanol.
Oxidation: Common oxidizing agents include hydrogen peroxide or sodium periodate.
Substitution: Electrophiles such as bromine or nitronium ions can be used for substitution reactions on the anthracene ring.
Major Products
Suzuki–Miyaura Coupling: Produces biaryl compounds.
Oxidation: Yields phenolic derivatives.
Substitution: Results in substituted anthracene derivatives.
Scientific Research Applications
Boronic acid, [4-[[(9-anthracenylmethyl)amino]carbonyl]phenyl]-, a specialized organic compound, features a boron atom bonded to a phenyl group, further substituted with an anthracenylmethyl amino carbonyl group. Represented by a specific molecular formula and the CAS number 644964-56-7, its structure includes a boronic acid functional group known for forming reversible covalent bonds with diols, making it valuable in diverse chemical applications.
Scientific Research Applications
Boronic acids exhibit various biological activities due to their ability to interact with biological molecules. Specifically, [4-[[(9-anthracenylmethyl)amino]carbonyl]phenyl]- has been studied for its potential as a protease inhibitor, targeting enzymes that play critical roles in disease processes. The anthracene moiety may enhance its photophysical properties, making it suitable for applications in fluorescence imaging or as a drug delivery system.
Synthesis
The synthesis of boronic acid [4-[[(9-anthracenylmethyl)amino]carbonyl]phenyl]- typically involves several steps, each requiring careful control of reaction conditions to ensure high yields and purity.
Applications
Boronic acids have significant applications in organic synthesis and medicinal chemistry. The compound [4-[[(9-anthracenylmethyl)amino]carbonyl]phenyl]- can be utilized in:
- Studies on interactions with biological targets Understanding its mechanism of action is crucial. Research has shown that this compound can bind selectively to certain proteins or enzymes, inhibiting their activity. Such studies often employ techniques like surface plasmon resonance or fluorescence spectroscopy to quantify binding affinities and kinetics.
Comparative Analysis of Boronic Acid Derivatives
| Compound Name | Unique Features |
|---|---|
| Boronic Acid, [4-[[(9-anthracenylmethyl)amino]carbonyl]phenyl]- | Contains an anthracene moiety enhancing photophysical properties |
| Boronic Acid, 4-(N-Boc-amino)phenylboronic Acid | Contains a protecting group affecting reactivity |
| Boronic Acid, 4-[(3-phenylpropyl)amino]carbonylphenyl | Different alkane chain affecting biological activity |
| Boronic Acid, 4-[(2-methylpropyl)amino]methylphenol | Simpler structure without aromatic enhancements |
This comparison highlights how [4-[[(9-anthracenylmethyl)amino]carbonyl]phenyl]- stands out due to its complex structure and potential applications in advanced materials and pharmaceuticals.
General Applications of Boronic Acids
Beyond the specific compound [4-[[(9-anthracenylmethyl)amino]carbonyl]phenyl]-, boronic acids, in general, have a wide array of applications in medicinal chemistry and other fields .
- Anticancer, Antibacterial, and Antiviral Activities Boronic acids are investigated for their potential to combat cancer, bacterial infections, and viral infections .
- Sensors and Delivery Systems They can be used as sensors and in drug delivery systems .
- Modification of Bioactive Molecules The introduction of a boronic acid group to bioactive molecules can modify selectivity, physicochemical, and pharmacokinetic characteristics, potentially improving existing activities .
- Synthesis Techniques Boronic acids can be synthesized using flow chemistry, which has made it possible to prioritize borylation reactions . They can also be created through transmetallation of aromatic silanes and stannanes .
- Dengue Fever Therapeutics Boronic acids are explored as potential therapeutics for dengue fever by inhibiting the dengue virus protease, an enzyme essential for viral replication .
- Inhibition of Autotaxin Boronic acids can significantly enhance the inhibition of autotaxin, an enzyme associated with cancer .
- Inhibitors of Class C β-Lactamases Boronic acids are used in the design of inhibitors for class C β-lactamases, enzymes that contribute to antibiotic resistance .
- Treatment of MRSA Infections Boronic acid derivatives have shown activity against methicillin-resistant Staphylococcus aureus (MRSA), a type of infection that is difficult to treat .
- Glucose-Responsive Polymer Complexes Phenylboronic acid is explored for application as glucose-responsive polymer complexes, glucose sensors, and diagnostics .
- Drug Delivery Systems Boronate-conjugated chitosan is investigated for urothelial mucoadhesiveness to prolong drug residence time in the bladder for bladder cancer treatment .
- Bone Tissue Regeneration Phenylboronic acid is used to improve cell adhesion capacity and bioactivity of composite scaffolds for bone tissue regeneration .
- Fluorescent Saccharide Sensors Phenylboronic acids are known to reversibly and covalently bind saccharides with highly selective affinity in aqueous solution and are used in designing organic saccharide sensors .
Mechanism of Action
The mechanism of action of (4-((Anthracen-9-ylmethyl)carbamoyl)phenyl)boronic acid largely depends on its application:
Suzuki–Miyaura Coupling: The boronic acid undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product.
Biological Interactions: The boronic acid group can form reversible covalent bonds with diols, which is useful in enzyme inhibition and sensor applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound belongs to a class of arylboronic acids with amide-linked substituents. Key comparisons include:
Physicochemical Properties
- Solubility: Amide-linked boronic acids (e.g., 3-((4-(hydrazine carbonyl)phenyl imino)methyl)phenyl boronic acid) are soluble in polar solvents like DMSO and ethanol due to hydrogen-bonding groups .
- Binding Affinity: Phenyl boronic acid (PBA) and 3-aminophenyl boronic acid (APBA) exhibit distinct binding constants with diols (e.g., K₁ for PBA = 1,648 M⁻¹ vs. APBA = higher affinity due to amino group) . Anthracene derivatives may show enhanced binding via π-π interactions.
Contrasting Evidence
- Steric vs. Electronic Effects : While electronic effects dominate phenyl boronic acid acidity (ρ = 2.1), steric and electrostatic factors critically influence diol-binding stability . This contrasts with studies emphasizing electronic tuning for catalysis .
Research Findings and Data Tables
Table 1: Substituent Effects on Suzuki Reaction Yields
| Entry | Boronic Acid | Product | Yield (%) |
|---|---|---|---|
| 1 | (4-(Trifluoromethyl)phenyl)boronic acid | Meriolin 3bk | 63 |
| 2 | (4-Fluorophenyl)boronic acid | Meriolin 3bm | 62 |
| 3 | (4-Chlorophenyl)boronic acid | Meriolin 3bm | 62 |
Table 3: Binding Constants of Boronic Acids with Diols
| Compound | K₁ (M⁻¹) | Method |
|---|---|---|
| Phenyl boronic acid (PBA) | 1,648 ± 97 | Fluorescence |
| 3-Aminophenyl boronic acid (APBA) | Higher than PBA | Potentiometry |
Source:
Biological Activity
Boronic acids have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, antibacterial, and enzyme inhibition properties. The compound Boronic acid, [4-[[(9-anthracenylmethyl)amino]carbonyl]phenyl]- is a specific derivative that demonstrates unique biological activities, particularly in the context of molecular recognition and enzyme interactions.
1. Overview of Boronic Acids
Boronic acids are characterized by the presence of a boron atom bonded to a hydroxyl group and an organic substituent. Their ability to form reversible covalent bonds with diols allows them to function as effective chemical sensors and drug delivery systems. The incorporation of anthracene moieties into boronic acids enhances their photophysical properties, making them suitable for applications in fluorescence-based assays and imaging.
2. Biological Activities
2.1 Anticancer Activity
Research has highlighted the potential of boronic acids as anticancer agents. For instance, a study demonstrated that a novel boronic ester compound derived from phenyl boronic acid exhibited significant cytotoxic effects against cancer cell lines (MCF-7), with an IC50 value of 18.76 ± 0.62 µg/mL, while showing minimal toxicity to healthy cells . This selectivity is crucial for developing targeted cancer therapies.
2.2 Enzyme Inhibition
Boronic acids have been explored as inhibitors for various enzymes due to their ability to form stable complexes with active site residues. For example, peptide boronic acids have been shown to inhibit serine proteases effectively, with one compound demonstrating an IC50 value of 29 µM against hClpXP . Such enzyme inhibitors can play a vital role in regulating metabolic pathways and disease processes.
2.3 Antibacterial and Antioxidant Properties
The antibacterial activity of boronic acids has also been documented, with compounds exhibiting moderate to high efficacy against various bacterial strains . Additionally, the antioxidant properties of certain boronic acid derivatives have been assessed using methods such as DPPH free radical scavenging, where some compounds showed IC50 values as low as 0.14 µg/mL, indicating strong antioxidant potential .
The mechanisms through which boronic acids exert their biological effects are multifaceted:
- Molecular Recognition: Boronic acids can selectively bind to sugars and other diols, facilitating targeted drug delivery systems that enhance cellular uptake .
- Covalent Bonding: The ability of boronic acids to form covalent bonds with amino acid residues in enzymes allows for prolonged inhibition and modulation of enzymatic activity .
- Fluorescent Probes: The incorporation of fluorescent groups into boronic acid structures enables real-time monitoring of biological processes, such as glucose detection in blood samples .
4. Case Studies
| Study | Findings | Compound Type | Activity |
|---|---|---|---|
| Study 1 | Demonstrated cytotoxicity against MCF-7 cells | Boronic ester derived from phenyl boronic acid | Anticancer |
| Study 2 | Inhibition of hClpXP protease activity | Peptide boronic acid | Enzyme inhibitor |
| Study 3 | High antioxidant activity measured by DPPH assay | Novel boronic acid derivative | Antioxidant |
5. Conclusion
The compound Boronic acid, [4-[[(9-anthracenylmethyl)amino]carbonyl]phenyl]- exhibits promising biological activities that warrant further investigation for potential therapeutic applications. Its multifunctional properties make it a valuable candidate in the development of novel drugs targeting cancer and other diseases.
Continued research into the structure-activity relationships and mechanisms of action will enhance our understanding of how to optimize these compounds for clinical use.
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing [4-[[(9-anthracenylmethyl)amino]carbonyl]phenyl]boronic acid, and what challenges arise during purification?
- Methodological Answer : Synthesis often involves substrate mimicry or peptidomimetic design, where boronic acid moieties are introduced via cross-coupling reactions (e.g., Suzuki-Miyaura). Prodrug synthesis is common due to the instability of free boronic acids during multi-step reactions. For example, aromatic boronic acids are synthesized via palladium-catalyzed borylation of aryl halides, followed by deprotection . Challenges include boroxine formation (dehydration/trimerization) and purification difficulties; derivatization with diols (e.g., 2,3-butanedione) to form stable esters can mitigate these issues .
Q. How can computational methods (e.g., DFT) predict the structural and spectral properties of this boronic acid derivative?
- Methodological Answer : Density Functional Theory (DFT) calculations optimize molecular geometry and simulate spectral properties (e.g., NMR, IR). For instance, B NMR chemical shifts are influenced by pH-dependent equilibria between boronic acid (trigonal planar) and boronate (tetrahedral) forms. Computational models correlate experimental B NMR shifts with electronic environments, aiding in structural validation .
Q. What analytical techniques are suitable for detecting trace impurities in boronic acid derivatives, and how are they validated?
- Methodological Answer : LC-MS/MS is preferred for sensitivity and specificity. For example, carboxy phenyl boronic acid impurities in pharmaceuticals are quantified using a validated LC-MS/MS method with a limit of detection (LOD) <1 ppm. Validation follows ICH guidelines, assessing linearity (R >0.99), accuracy (90–110%), and robustness to pH/temperature variations .
Q. How do boronic acids interact with glycoproteins, and what factors influence binding selectivity?
- Methodological Answer : Surface plasmon resonance (SPR) studies using AECPBA-functionalized surfaces show binding affinity depends on terminal saccharide moieties (e.g., mannose vs. galactose). Non-specific secondary interactions (e.g., hydrophobic effects) can reduce selectivity; buffer optimization (e.g., high-pH borate buffers) enhances specificity by disrupting weak interactions .
Advanced Research Questions
Q. How does pH modulate the B NMR spectral characteristics of this boronic acid, and what implications does this have for its reactivity?
- Methodological Answer : At acidic pH, the trigonal boronic acid form dominates (B NMR shift ~28–30 ppm), while neutral/alkaline conditions favor tetrahedral boronate (~10 ppm). A linear correlation between H NMR shifts (B-OH) and pKa enables pKa prediction (e.g., δH = -0.208[pKa] + 9.7969). This pH-dependent behavior informs drug design, as boronate forms exhibit enhanced solubility and target binding .
Q. What challenges arise in MALDI-MS analysis of boronic acid-peptide conjugates, and how can they be resolved?
- Methodological Answer : Boronic acids undergo dehydration/cyclization during desorption, complicating mass spectral interpretation. Derivatization with diols (e.g., glucose) forms stable boronate esters, suppressing boroxine formation. For example, pre-treatment with 2,3-butanedione enables clear detection of peptide boronic acids in MALDI-MS .
Q. Can this boronic acid act as a reversible covalent inhibitor in proteasome-targeted therapies, and what structural features enhance potency?
- Methodological Answer : Yes. The anthracenyl group enhances hydrophobic interactions with proteasome active sites, while the boronic acid forms reversible covalent bonds with catalytic threonine residues. Structure-activity studies show that dipeptide boronic acids (e.g., Bortezomib analogs) exhibit >100-fold higher potency than aldehyde-based inhibitors due to improved electrophilicity and binding kinetics .
Q. How do secondary interactions impact the selectivity of boronic acid-based glycoprotein sensors, and how can they be minimized?
- Methodological Answer : SPR and fluorescence quenching assays reveal that hydrophobic or electrostatic interactions with non-glycosylated proteins reduce selectivity. Competitive elution with sorbitol or buffer additives (e.g., 0.1% Tween-20) minimizes non-specific binding. Surface passivation with polyethylene glycol (PEG) further improves glycoprotein discrimination .
Q. What strategies enable the integration of this boronic acid into dynamic DNA-templated systems for adaptive biomaterials?
- Methodological Answer : DNA templates guide reversible boronate ester formation between 5′-boronic acid-modified oligonucleotides and 3′-ribonucleotide partners. This enables pH- or sugar-responsive assembly, useful in self-healing hydrogels or biosensors. The anthracenyl group adds fluorescence properties for real-time monitoring .
Contradictions and Mitigation
- Stability vs. Reactivity : highlights boronic acids' stability in drug formulations, while notes protodeboronation in neat storage. Solution: Store derivatives as esters or in anhydrous conditions, and use stabilizing ligands (e.g., cyclodextrins) in aqueous environments .
- Spectral Interpretation : Computational models () predict B NMR shifts, but experimental validation () is critical due to pH-dependent equilibria.
Tables
| Property | Method | Key Finding | Reference |
|---|---|---|---|
| B NMR Shift (pH 7) | NMR Titration | 10 ppm (tetrahedral boronate) | |
| pKa | H NMR Correlation | Predicted pKa = 3.5 for fluorinated derivatives | |
| Binding Affinity (Glycoproteins) | SPR | Kd = 10–100 nM for mannosylated proteins | |
| LC-MS/MS LOD | ICH Validation | 0.1 ppm for carboxy phenyl boronic acid |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
